molecular formula C22H18N2O4S B467266 N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide CAS No. 497089-99-3

N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide

Cat. No.: B467266
CAS No.: 497089-99-3
M. Wt: 406.5g/mol
InChI Key: YKJXQUIUTPXCNQ-UHFFFAOYSA-N
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Description

N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide is a complex organic compound with a molecular formula of C19H18N2O3 This compound is characterized by the presence of a benzyl group, a sulfonamide group, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of N-methylbenzenesulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the N-benzyl derivative. Subsequently, the isoindoline moiety is introduced through a cyclization reaction involving phthalic anhydride under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonamide groups, often using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
  • N-benzyl-N’-((1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)thiourea
  • N-benzyl-N’-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)thiourea

Uniqueness

N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, is significant for its potential therapeutic applications, as sulfonamides are known for their antimicrobial properties.

Properties

IUPAC Name

N-benzyl-4-(1,3-dioxoisoindol-2-yl)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-23(15-16-7-3-2-4-8-16)29(27,28)18-13-11-17(12-14-18)24-21(25)19-9-5-6-10-20(19)22(24)26/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJXQUIUTPXCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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